molecular formula C11H13NOS B13822520 5-Methoxy-2-propan-2-yl-1,3-benzothiazole

5-Methoxy-2-propan-2-yl-1,3-benzothiazole

Cat. No.: B13822520
M. Wt: 207.29 g/mol
InChI Key: ZKYDLJPTRIBIKQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-propan-2-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group and an isopropyl group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-propan-2-yl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-propan-2-yl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

5-Methoxy-2-propan-2-yl-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-propan-2-yl-1,3-benzothiazole involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-2-propan-2-yl-1,3-benzothiazole include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its specific substitution pattern, which can impart unique biological and chemical properties. For instance, the presence of the methoxy group can enhance its antioxidant activity, while the isopropyl group can influence its solubility and reactivity .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

5-methoxy-2-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C11H13NOS/c1-7(2)11-12-9-6-8(13-3)4-5-10(9)14-11/h4-7H,1-3H3

InChI Key

ZKYDLJPTRIBIKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C=CC(=C2)OC

Origin of Product

United States

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